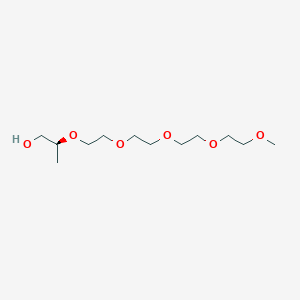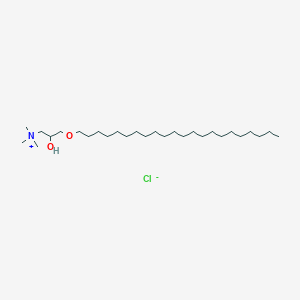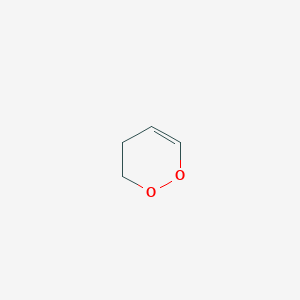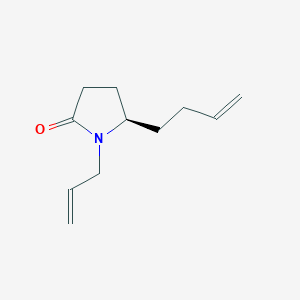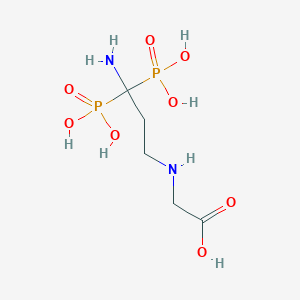![molecular formula C12H18N2O B12576708 (2S)-2-[(4-Methoxyphenyl)methyl]piperazine CAS No. 612502-39-3](/img/structure/B12576708.png)
(2S)-2-[(4-Methoxyphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(4-Methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The (2S) configuration indicates that the compound has a specific stereochemistry, with the substituent groups arranged in a particular spatial orientation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Methoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(2S)-2-[(4-Methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
(2S)-2-[(4-Methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (2S)-2-[(4-Methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2S)-2-[(4-Hydroxyphenyl)methyl]piperazine: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-[(4-Chlorophenyl)methyl]piperazine: Contains a chlorine atom instead of a methoxy group.
(2S)-2-[(4-Methylphenyl)methyl]piperazine: Has a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2S)-2-[(4-Methoxyphenyl)methyl]piperazine imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
属性
CAS 编号 |
612502-39-3 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1 |
InChI 键 |
DINRDQCLKJBKSR-NSHDSACASA-N |
手性 SMILES |
COC1=CC=C(C=C1)C[C@H]2CNCCN2 |
规范 SMILES |
COC1=CC=C(C=C1)CC2CNCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
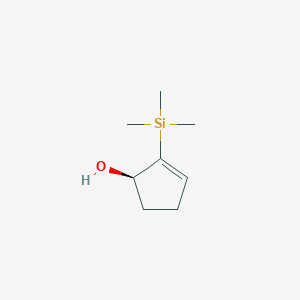
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
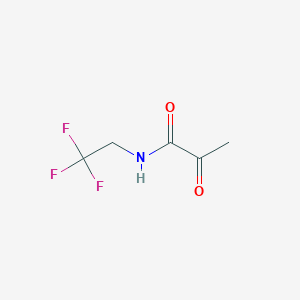

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
